4-Fluoro-3-methyl-5-phenyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-5-methyl-3-phenyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLBXMWNENARGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717813 | |
| Record name | 4-Fluoro-5-methyl-3-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1318239-51-8 | |
| Record name | 4-Fluoro-5-methyl-3-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemo Selective Routes to 4 Fluoro 3 Methyl 5 Phenyl 1h Pyrazole
Retrosynthetic Analysis of the Chemical Compound's Molecular Architecture
A retrosynthetic analysis of 4-Fluoro-3-methyl-5-phenyl-1H-pyrazole identifies two primary disconnection points that inform the main synthetic strategies.
Disconnection 1: C-F Bond Formation: The most straightforward disconnection is at the C4-F bond. This suggests a synthesis that proceeds via a late-stage fluorination of a pre-formed 3-methyl-5-phenyl-1H-pyrazole precursor. This approach is advantageous as it utilizes a common, readily synthesized pyrazole (B372694) core. The key challenge lies in the regioselective introduction of fluorine at the C4 position.
Disconnection 2: Pyrazole Ring Formation: A second approach involves disconnecting the pyrazole ring itself. This leads to two main strategies based on established pyrazole syntheses:
From a 1,3-Dicarbonyl Compound: The pyrazole ring can be formed from a five-carbon chain precursor, specifically a β-diketone. In this case, the logical precursor would be a 2-fluoro-1-phenylbutane-1,3-dione, which upon reaction with hydrazine (B178648) would cyclize to form the target molecule. This is known as a "fluorinated building block" approach.
From a [3+2] Cycloaddition: The pyrazole ring is constructed by combining a three-atom component and a two-atom component. This offers multiple variations depending on which fragments contain the necessary phenyl, methyl, and fluoro substituents.
These retrosynthetic pathways form the basis for the specific synthetic methodologies discussed in the following sections.
Classical Pyrazole Annulation and Condensation Strategies Applied to the Chemical Compound
The formation of the pyrazole ring, a process known as annulation, is a cornerstone of heterocyclic chemistry. nih.govacs.org For the synthesis of the 3-methyl-5-phenyl-1H-pyrazole core, classical condensation strategies are most prevalent.
The most widely employed method for synthesizing 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. mdpi.commdpi.com
To form the non-fluorinated core, 3-methyl-5-phenyl-1H-pyrazole, the reaction utilizes 1-phenylbutane-1,3-dione as the 1,3-dielectrophile and hydrazine as the binucleophile. nih.govbeilstein-journals.org The reaction proceeds through an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. mdpi.com
A significant challenge in the reaction of unsymmetrical β-diketones with substituted hydrazines is controlling the regioselectivity. mdpi.combeilstein-journals.org However, when using hydrazine hydrate (B1144303) (H₂NNH₂·H₂O), the resulting product is a single tautomeric mixture of 3-methyl-5-phenyl-1H-pyrazole and 5-methyl-3-phenyl-1H-pyrazole, which are often difficult to separate but exist in equilibrium. For the purpose of subsequent C4-fluorination, this mixture is typically carried forward. The reaction conditions can be optimized to favor one regioisomer, for instance, by using different solvents or acid/base catalysts. mdpi.comnih.gov
Table 1: Representative Conditions for Cyclocondensation
| 1,3-Dicarbonyl Precursor | Hydrazine Source | Catalyst/Solvent | Conditions | Product | Yield | Reference(s) |
|---|---|---|---|---|---|---|
| 1-Phenylbutane-1,3-dione | Hydrazine Hydrate | Ethanol | Reflux | 3-Methyl-5-phenyl-1H-pyrazole | Good to Excellent | mdpi.com |
| 1-Phenylbutane-1,3-dione | Hydrazine Hydrochloride | Acetic Acid | Heat | 3-Methyl-5-phenyl-1H-pyrazole | Good | nih.gov |
This is an interactive table. Click on the headers to sort.
[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, provide a powerful and versatile route to the pyrazole nucleus. nih.gov These reactions involve the combination of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, diazo compounds are common 1,3-dipoles, which react with alkynes. organic-chemistry.orgresearchgate.net
To construct the 3-methyl-5-phenyl-1H-pyrazole skeleton, one possible [3+2] approach would involve the reaction of phenyldiazomethane (B1605601) with propyne (B1212725) or, more practically, a terminal alkyne followed by functional group manipulation. A more common strategy involves the reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne. nih.gov Alternatively, diazo compounds can be reacted with activated alkenes, followed by an oxidation step to achieve the aromatic pyrazole ring. organic-chemistry.orgnih.gov The regioselectivity of these cycloadditions is a critical aspect, often controlled by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. nih.govnih.gov
Advanced Fluorination Approaches for the Introduction of the Fluorine Atom
The incorporation of a fluorine atom onto the pyrazole ring can be achieved either by direct fluorination of the pre-formed heterocycle or by using starting materials that already contain fluorine. nih.govtandfonline.com
Direct fluorination of the 3-methyl-5-phenyl-1H-pyrazole core is a highly attractive and convergent approach. The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic attack. Modern electrophilic fluorinating agents have made this transformation efficient.
The most common and effective reagent for this purpose is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. rsc.orgrsc.org The reaction involves treating the pyrazole substrate with Selectfluor® in a suitable solvent, such as acetonitrile (B52724) or dichloromethane. rsc.orgmdpi.com The reaction typically proceeds under mild conditions and often gives high yields of the 4-fluoro product. mdpi.com Research on the fluorination of 3,5-disubstituted pyrazoles has shown that Selectfluor® provides good yields, and any unreacted starting material can often be recovered and recycled. rsc.orgrsc.org A study on the closely related 4-methyl-3,5-diphenyl-1H-pyrazole demonstrated a 77% yield for fluorination using Selectfluor® at reflux in acetonitrile. mdpi.com
Table 2: Electrophilic Fluorination of Pyrazole Scaffolds
| Substrate | Fluorinating Agent | Solvent | Conditions | Product | Yield | Reference(s) |
|---|---|---|---|---|---|---|
| 3,5-Disubstituted Pyrazoles | Selectfluor® | Acetonitrile | Microwave or Heat | 4-Fluoro-3,5-disubstituted pyrazoles | 13-75% | rsc.org |
| 4-Methyl-3,5-diphenyl-1H-pyrazole | Selectfluor® | Acetonitrile | Reflux, 1 h | 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole | 77% | mdpi.com |
This is an interactive table. Click on the headers to sort.
An alternative and powerful strategy involves constructing the pyrazole ring from precursors that are already fluorinated. researchgate.netnih.gov This approach avoids the need for a separate, sometimes challenging, fluorination step on the final heterocyclic system.
For the synthesis of this compound, the key fluorinated building block would be 2-fluoro-1-phenylbutane-1,3-dione . This fluorinated β-diketone can be synthesized and then subjected to the classical Knorr cyclocondensation with hydrazine hydrate. This route offers excellent control over the position of the fluorine atom, ensuring it is located exclusively at the C4 position of the resulting pyrazole. A reported synthesis of a similar compound, 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole, utilized the condensation of 2-fluoro-2-methyl-1,3-diphenylpropane-1,3-dione with hydrazine, albeit with a modest yield of 34% in the final step. mdpi.com Other methods include the use of fluorinated ynones which react with hydrazines to yield fluorinated pyrazoles with regioselectivity that can be controlled by the reaction conditions. sci-hub.se The use of fluorinated diazoalkanes in [3+2] cycloadditions with alkynes also represents a viable, though less common, building block approach. mdpi.com
Halogen Exchange and Deoxyfluorination Techniques
The introduction of the fluorine atom at the C4 position is a critical step in the synthesis of the target compound. This can be achieved either by replacing a different halogen (halogen exchange) or by converting a hydroxyl group into a fluorine atom (deoxyfluorination).
Halogen Exchange: A common method for introducing fluorine into an aromatic or heteroaromatic ring is through a modification of the Balz-Schiemann reaction. This process involves the conversion of a C4-amino pyrazole precursor into a diazonium salt, followed by nucleophilic substitution with a fluoride (B91410) source. researchgate.net For instance, a 4-amino-3-methyl-5-phenyl-1H-pyrazole could be treated with a diazotizing agent (e.g., sodium nitrite (B80452) in acidic media) to form the corresponding pyrazolediazonium salt. Subsequent thermal or photochemical decomposition in the presence of a fluoride source, such as fluoroboric acid (HBF₄), would yield the desired 4-fluoro-pyrazole.
Deoxyfluorination: An alternative and widely used strategy is the deoxyfluorination of a corresponding 4-hydroxy-3-methyl-5-phenyl-1H-pyrazole (which exists predominantly as the pyrazolone (B3327878) tautomer). This transformation directly substitutes a hydroxyl group with fluorine. acs.orgucla.edu A variety of reagents have been developed for this purpose, each with distinct advantages regarding stability, selectivity, and reaction conditions.
Popular deoxyfluorination reagents include diethylaminosulfur trifluoride (DAST) and its more stable analogues like Deoxo-Fluor. ucla.edu However, these reagents can be costly and sometimes lead to elimination side products. acs.orgucla.edu More recently, reagents such as PyFluor (2-pyridinesulfonyl fluoride) have been introduced as cost-effective, stable, and highly selective alternatives that minimize the formation of undesirable byproducts. acs.orgorganic-chemistry.org The reaction with PyFluor typically requires a strong, non-nucleophilic base and proceeds under mild conditions, making it compatible with a wide range of functional groups. acs.org
Table 1: Comparison of Common Deoxyfluorination Reagents
| Reagent | Key Characteristics | Common Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| DAST (Diethylaminosulfur trifluoride) | Widely used, versatile | Low temperature (-78 °C to RT) | Broad scope for alcohols, aldehydes, ketones | Thermally unstable, can decompose violently; elimination byproducts common. ucla.edu |
| Deoxo-Fluor | More thermally stable DAST analogue | Room temperature or gentle heating | Safer than DAST | More expensive than DAST; can still produce byproducts. |
| PyFluor (2-Pyridinesulfonyl fluoride) | Crystalline solid, high thermal stability | Room temperature with a strong base (e.g., DBU) | Low cost, high selectivity against elimination, stable to air and moisture. acs.org | Requires basic conditions, may have longer reaction times. acs.org |
Catalytic and Green Chemistry Principles in the Synthesis of the Chemical Compound
Modern synthetic chemistry increasingly emphasizes the adoption of green and sustainable practices to minimize environmental impact. nih.govthieme-connect.com The synthesis of pyrazole derivatives is no exception, with research focusing on methods that are atom-economical, energy-efficient, and utilize non-hazardous materials. nih.govresearchgate.net
Key green chemistry principles applicable to the synthesis of this compound include:
Use of Green Solvents: Replacing traditional volatile organic solvents with environmentally benign alternatives like water or bio-based solvents. thieme-connect.com One-pot multicomponent reactions in aqueous media are highly valuable in this context. researchgate.net
Catalysis: Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste. This includes the use of recyclable heterogeneous catalysts, which can be easily separated from the reaction mixture. nih.govthieme-connect.com
Energy Efficiency: Utilizing energy-efficient methods such as microwave irradiation or ultrasonication, which can significantly shorten reaction times and improve yields compared to conventional heating. researchgate.netnih.gov
Atom Economy: Designing synthetic routes where the maximum number of atoms from the starting materials are incorporated into the final product. Multicomponent reactions are particularly effective in achieving this goal. researchgate.net
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura for phenyl group)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are central to the modular synthesis of complex molecules like this compound. mdpi-res.comrhhz.net The Suzuki-Miyaura reaction is particularly well-suited for introducing the C5-phenyl group onto a pre-formed pyrazole ring. rsc.orgnih.gov
This strategy would typically involve the coupling of a 5-halo-4-fluoro-3-methyl-1H-pyrazole (where the halogen is bromine or iodine) with phenylboronic acid. The reaction is catalyzed by a palladium complex, often with bulky phosphine (B1218219) ligands that promote the catalytic cycle. rsc.org The use of modern palladium precatalysts, such as those derived from XPhos, can facilitate the coupling of even challenging heterocyclic substrates under relatively mild conditions. rsc.org This approach offers high functional group tolerance and excellent regioselectivity, making it a robust method for late-stage functionalization. nih.gov
Table 2: Illustrative Conditions for Suzuki-Miyaura Coupling on a Pyrazole Core
| Pyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|---|
| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 80 °C | High |
| 5-Bromo-1-methyl-3-trifluoromethyl-1H-pyrazole | 3-Chloropyridine-5-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 °C | Moderate |
| N-Acyl-4-bromopyrazole | Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 110 °C | Good to Excellent |
Note: This table presents generalized conditions based on published procedures for similar pyrazole couplings. rsc.orgsemanticscholar.org Specific conditions for 5-halo-4-fluoro-3-methyl-1H-pyrazole would require experimental optimization.
Organocatalytic and Biocatalytic Approaches
In line with green chemistry principles, organocatalysis and biocatalysis offer promising alternatives to metal-based catalytic systems.
Organocatalysis utilizes small organic molecules to catalyze reactions. For pyrazole synthesis, N-heterocyclic carbenes (NHCs) have been shown to catalyze cycloaddition reactions to form chiral pyrazoles. acs.org While not directly demonstrated for the target molecule, an organocatalytic approach could potentially be designed. For example, an organocatalyst could facilitate the cyclization of a suitably functionalized precursor, avoiding the use of potentially toxic or expensive metals. Research has also explored organocascade reactions for the synthesis of fluorinated compounds, which could be adapted for the target structure. rutgers.edu
Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations. This approach is highly valued for its exceptional selectivity (chemo-, regio-, and stereoselectivity) and environmentally friendly conditions (often in aqueous media at ambient temperature). While specific biocatalysts for the synthesis of this compound are not described, enzymes could potentially be used for key steps, such as in a kinetic resolution process or in the selective functionalization of a pyrazole precursor. For instance, biocatalysts like aminated starch have been used in the synthesis of pyrazolone derivatives. mdpi.com
Continuous Flow Chemistry and Automated Synthesis for the Chemical Compound
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govmdpi.com The synthesis of pyrazoles, particularly those involving hazardous intermediates like diazo compounds or hydrazines, benefits greatly from this approach. nih.govnih.gov
A modular continuous flow setup could be designed for the multi-step synthesis of this compound. nih.gov For example, a fluorinated starting material could be pumped through sequential reactor coils where it undergoes reactions such as diazotization, cycloaddition, or functional group modification. nih.gov This "assembly line" approach allows for the in-situ generation and immediate consumption of unstable intermediates, minimizing risks associated with their isolation and storage. nih.gov Furthermore, operating at elevated temperatures and pressures in flow reactors can dramatically accelerate reaction rates, reducing residence times from hours to minutes. nih.gov
Automated synthesis platforms, which integrate robotic handling with flow reactors or parallel batch reactors, enable the rapid generation of compound libraries for screening purposes. acs.orgrsc.org By programming a sequence of additions, reactions, and purifications, an automated synthesizer could efficiently explore various synthetic routes to the target compound or produce an array of related analogues for structure-activity relationship studies. acs.orgwhiterose.ac.uk
Table 3: Potential Parameters for Continuous Flow Synthesis of Pyrazoles
| Reaction Step | Typical Reagents | Reactor Type | Temperature (°C) | Residence Time | Key Advantage |
|---|---|---|---|---|---|
| Diazoalkane Formation | Fluorinated amine, tBuONO, AcOH | Packed-bed or Coil Reactor | 60 - 100 | < 5 min | Safe handling of diazo species. nih.gov |
| [3+2] Cycloaddition | Diazoalkane, Alkyne | Coil Reactor | 100 - 180 | 10 - 20 min | Catalyst-free for aryl alkynes; rapid kinetics. nih.gov |
| Knorr Cyclocondensation | Hydrazine, 1,3-Dicarbonyl | Coil Reactor | 80 - 120 | 15 - 30 min | In-situ formation of hydrazine avoids isolation. mdpi.com |
| Cu-catalyzed Cycloaddition | Sydnone, Alkyne | Packed-bed reactor with supported catalyst | 100 - 140 | < 1 h | Easy catalyst separation and recycling. rsc.org |
Stereoselective Synthesis Considerations and Chiral Resolution for Enantiomeric Forms (if applicable)
The compound this compound, in its neutral form, is achiral. It does not possess a stereocenter and has a plane of symmetry, assuming rapid tautomerization between the two ring nitrogens. Therefore, stereoselective synthesis and chiral resolution are not applicable to the parent compound itself.
However, chirality can be introduced to the pyrazole scaffold by substitution at the N1 position with a chiral group, or if a chiral center is present in one of the other substituents. The synthesis of such chiral pyrazole derivatives is an important field, particularly for applications in asymmetric catalysis and medicinal chemistry. nih.govrsc.org
Methods for accessing enantiomerically pure pyrazoles generally fall into two categories:
Asymmetric Synthesis: This involves building the chiral center during the synthesis. One common approach is the use of a chiral auxiliary, such as a derivative of tert-butanesulfinamide. nih.gov Condensation of the chiral auxiliary with an aldehyde creates a chiral imine, to which a nucleophile can add stereoselectively. Subsequent cyclization and removal of the auxiliary furnish the chiral pyrazole derivative. nih.gov
Chiral Resolution: This method involves separating a racemic mixture of a chiral pyrazole into its individual enantiomers. The most common technique is chiral chromatography, using a chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and can effectively separate a broad range of racemic pyrazoles under various elution modes, such as normal-phase or polar organic mode HPLC. nih.govacs.org Supercritical fluid chromatography (SFC) is often considered a greener and faster alternative to HPLC for chiral separations on a preparative scale. chromatographyonline.com
Mechanistic Investigations of Chemical Transformations Involving 4 Fluoro 3 Methyl 5 Phenyl 1h Pyrazole
Reactivity Profiling of the Pyrazole (B372694) Ring and Substituents
The electronic landscape of 4-Fluoro-3-methyl-5-phenyl-1H-pyrazole is characterized by a complex interplay of inductive and resonance effects from its substituents. The fluorine atom exerts a strong electron-withdrawing inductive effect, while the phenyl group can act as either an electron-donating or -withdrawing group depending on the reaction conditions. The methyl group, being electron-donating, further modulates the reactivity of the pyrazole core.
Electrophilic Aromatic Substitution Reactions on the Pyrazole and Phenyl Moieties
The pyrazole ring, being an electron-rich heteroaromatic system, is generally susceptible to electrophilic attack. However, the presence of the fluorine atom at the 4-position significantly deactivates this position towards further electrophilic substitution. Consequently, electrophilic attack is directed to other positions on the pyrazole ring or the phenyl substituent.
Studies on related 3-methyl-5-phenyl-1H-pyrazoles have shown that the regioselectivity of electrophilic substitution is highly dependent on the nature of the electrophile and the reaction conditions. For instance, in the case of acylation, a form of electrophilic substitution, the reaction can be directed to the C4-position of the pyrazole ring in the absence of a substituent at this position. rsc.org The presence of the electron-donating methyl group at the 3-position would further activate the C4-position towards electrophilic attack if it were unsubstituted.
Electrophilic substitution on the phenyl ring is governed by the directing effect of the pyrazole moiety. The pyrazole ring, being a heterocyclic system, can act as either an activating or deactivating group depending on the position of substitution and the reaction conditions. Theoretical studies on the regioselectivity of electrophilic aromatic substitution reactions of heteroaromatic systems provide a framework for predicting the most likely sites of attack. mdpi.com
Nucleophilic Attack Pathways, including on the Fluorine Atom
The electron-deficient nature of the pyrazole ring, enhanced by the fluorine substituent, makes it susceptible to nucleophilic attack. Nucleophilic substitution reactions in 4-halonitro-pyrazolecarboxylic acids have been reported, demonstrating the feasibility of displacing a halogen from the 4-position of the pyrazole ring. osti.gov
A particularly noteworthy reaction pathway is the nucleophilic attack on the fluorine atom itself, leading to its displacement. In the context of nucleophilic aromatic substitution (SNA r), a fluoro substituent can be a surprisingly good leaving group. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.
Pericyclic Reactions and Ring Transformations
Pericyclic reactions, which proceed through a concerted cyclic transition state, represent a powerful tool for the construction of complex molecular architectures. A key example of a pericyclic reaction involving a related pyrazole system is the Diels-Alder reaction of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole. nih.gov This reaction showcases the ability of the 4H-pyrazole scaffold to act as a diene in [4+2] cycloadditions.
The reactivity in these Diels-Alder reactions is significantly influenced by the substituents on the pyrazole ring. Electron-withdrawing groups, such as fluorine, have been shown to accelerate the reaction. nih.gov The reaction of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole with a strained alkyne, endo-bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN), proceeds with a second-order rate constant of 0.76 M⁻¹s⁻¹. nih.gov
Acid-Base Chemistry and Tautomeric Equilibria of this compound
The presence of two nitrogen atoms in the pyrazole ring imparts both acidic and basic properties to the molecule. The N-H proton can be abstracted by a base, and the lone pair of electrons on the other nitrogen atom can be protonated by an acid.
A crucial aspect of the chemistry of 3-methyl-5-phenyl-1H-pyrazole is its existence in tautomeric forms. Annular tautomerism involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. For 3(5)-phenylpyrazoles, studies have shown that they exist in solution as mixtures that are rich in the 3-phenyl tautomer, which is also the predominant tautomer in the solid state. fu-berlin.dersc.org The tautomeric equilibrium can be influenced by the solvent, temperature, and the nature of the substituents. fu-berlin.denih.gov
The tautomeric equilibrium constant (KT) for related 3(5)-phenylpyrazoles has been determined using NMR spectroscopy at low temperatures. fu-berlin.de
Radical Reactions and Photochemical Transformations
The investigation of radical and photochemical reactions of pyrazole derivatives has gained increasing attention. Phenylpyrazole insecticides, for instance, have been shown to undergo photochemical transformations upon exposure to sunlight. nih.govresearchgate.netresearchgate.net These reactions can involve oxidation, reduction, and other structural rearrangements of the pyrazole core and its substituents. nih.govresearchgate.net
The photochemical stability of fluorinated pyrazoles is a key consideration in their application. While specific studies on this compound are limited, research on related phenylpyrazole insecticides provides insights into potential photochemical pathways. nih.govresearchgate.netresearchgate.net
Kinetic and Thermodynamic Analysis of Reaction Pathways
A quantitative understanding of the reaction pathways of this compound requires a detailed kinetic and thermodynamic analysis. The Diels-Alder reaction of the related 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole provides a valuable case study. nih.gov
The reaction with BCN was found to be 7-fold slower than that of the corresponding 4,4-difluoro-3,5-diphenyl-4H-pyrazole. nih.gov Computational studies using density functional theory (DFT) have been employed to calculate the Gibbs free energies of activation and reaction for these Diels-Alder reactions. nih.gov
| Reaction | Reactants | Second-Order Rate Constant (k) |
| Diels-Alder | 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole + BCN | 0.76 M⁻¹s⁻¹ |
| Diels-Alder | 4,4-Difluoro-3,5-diphenyl-4H-pyrazole + BCN | 5.2 M⁻¹s⁻¹ |
| Reaction | Gibbs Free Energy of Activation (ΔG‡) |
| Diels-Alder of 4-fluoro-4-methyl-4H-pyrazole scaffold with BCN | 16.0 kcal/mol |
| Diels-Alder of 4,4-difluoro-4H-pyrazole scaffold with BCN | 15.2 kcal/mol |
These data highlight the influence of the fluorine substitution pattern on the kinetics and thermodynamics of the reaction.
Role of Fluorine in Modulating Reactivity and Regioselectivity
The introduction of a fluorine atom at the 4-position of the 3-methyl-5-phenyl-1H-pyrazole core has a profound impact on the molecule's electronic properties, which in turn modulates its reactivity and the regioselectivity of its chemical transformations. The unique characteristics of the fluorine atom, primarily its high electronegativity and its ability to participate in resonance, are central to these modifications.
Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect (-I effect). nih.gov This effect decreases the electron density of the pyrazole ring, thereby deactivating it towards electrophilic substitution reactions. The C4 position, where the fluorine atom is located, and the adjacent C5 and N1 positions are most affected by this inductive pull. Consequently, electrophiles are less likely to attack the pyrazoles ring compared to its non-fluorinated counterpart.
In the case of nucleophilic aromatic substitution, the strong electron-withdrawing nature of the fluorine atom can activate the pyrazole ring for such reactions, particularly at the carbon atom to which it is attached (C4). However, the C-F bond is very strong, making fluorine a poor leaving group in many nucleophilic substitution reactions. Nucleophilic substitution of hydrogen at other positions of the ring could also be influenced by the electronic perturbation caused by the fluorine atom.
The presence of the fluorine atom can also influence the acidity of the N-H proton. The electron-withdrawing nature of fluorine can lead to an increase in the acidity of the pyrazole N-H, which can affect reactions involving deprotonation at this position.
The following table summarizes the expected electronic effects of the 4-fluoro substituent on the pyrazole ring:
| Position | Inductive Effect (-I) | Resonance Effect (+M) | Overall Electronic Effect | Predicted Reactivity towards Electrophiles |
| C3 | Moderate deactivation | Weak activation | Deactivated | Decreased |
| C4 | Strong deactivation | - | Strongly Deactivated | Significantly Decreased |
| C5 | Moderate deactivation | Weak activation | Deactivated | Decreased |
| N1 | Moderate deactivation | Weak activation | Deactivated | Decreased |
| N2 | Moderate deactivation | - | Deactivated | Decreased |
Detailed Research Findings
While specific mechanistic studies on this compound are not extensively documented in the provided search results, general principles from studies on related fluorinated and halogenated pyrazoles can be extrapolated.
Studies on the halogenation of pyrazoles have shown that the 4-position is generally susceptible to electrophilic attack, leading to 4-halopyrazoles in good yields. researchgate.netrsc.org The introduction of a fluorine atom at this position, therefore, modifies a key reactive site. Subsequent reactions on the 4-fluoropyrazole ring would be governed by the electronic influence of this substituent.
Research on the synthesis of various 4-halopyrazoles indicates that these compounds are valuable intermediates for further functionalization. researchgate.net The reactivity of the C-X (X=halogen) bond in these systems is crucial. While C-Cl, C-Br, and C-I bonds on a pyrazole ring can participate in various cross-coupling reactions, the C-F bond is generally more robust and less reactive, which can be an advantage for maintaining the fluorine substituent during other chemical transformations.
Computational studies on fluorinated aromatic compounds have provided insights into the electronic structure and how fluorine substitution affects reactivity. researchgate.net These studies often highlight the dual role of fluorine as an inductive deactivator and a resonance director. In the context of this compound, computational modeling would be invaluable in precisely quantifying the changes in electron density at each position of the pyrazole ring and predicting the most favorable sites for electrophilic or nucleophilic attack.
Advanced Spectroscopic and Structural Elucidation of 4 Fluoro 3 Methyl 5 Phenyl 1h Pyrazole and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4-Fluoro-3-methyl-5-phenyl-1H-pyrazole. It provides detailed information about the molecule's carbon-hydrogen framework, the electronic environment of the fluorine atom, and the connectivity between atoms.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, TOCSY, NOESY, ADEQUATE)
To unambiguously assign the proton (¹H) and carbon (¹³C) signals of this compound, a suite of multi-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, for instance, confirming the connectivity within the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the assignment of the protonated carbons of the pyrazole (B372694) and phenyl rings, as well as the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying longer-range (2-3 bond) C-H correlations. It would be used to establish the connection between the methyl group and the C3 position of the pyrazole ring, and between the phenyl group and the C5 position. It would also help to confirm the position of the fluorine atom at C4 through correlations from the methyl protons and the NH proton to C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could provide insights into the preferred conformation of the phenyl ring relative to the pyrazole ring.
Without experimental data, a hypothetical data table cannot be generated.
Solid-State NMR Applications for Supramolecular Assembly
Solid-state NMR (ssNMR) is particularly useful for studying the structure and dynamics of molecules in the solid phase, where they often form ordered supramolecular assemblies. For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would provide information on the crystalline form. mit.edu Differences in chemical shifts between the solution and solid-state spectra can indicate specific intermolecular interactions, such as hydrogen bonding. mit.edu Furthermore, ssNMR can be used to study polymorphism, where a compound may exist in multiple crystalline forms with different packing arrangements.
Fluorine-19 NMR for Fluorine Environment Analysis
¹⁹F NMR is a highly sensitive technique for probing the local environment of the fluorine atom. The chemical shift of the fluorine at the C4 position would be highly indicative of the electronic effects of the methyl and phenyl substituents on the pyrazole ring. Furthermore, coupling between the fluorine nucleus and adjacent protons (e.g., the NH proton) or carbons (¹⁹F-¹³C coupling) would provide definitive proof of its location on the pyrazole ring.
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Crystal Packing
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The crystal structure would reveal how the molecules pack together in the crystal lattice. A key feature of 1H-pyrazoles is their ability to form hydrogen bonds via the N-H donor and the sp² nitrogen acceptor. acs.org It would be expected that molecules of this compound would form hydrogen-bonded chains or dimers. Additionally, the analysis would investigate other potential non-covalent interactions that stabilize the crystal packing, such as:
π-π stacking: Interactions between the phenyl and/or pyrazole rings of adjacent molecules.
C-H···π interactions: Where a C-H bond from a methyl or phenyl group points towards the electron cloud of an aromatic ring.
Halogen bonding: Although less common for fluorine, the possibility of C-F···N or other weak halogen bonds would be examined.
A hypothetical data table of crystallographic parameters cannot be generated.
Disorder and Polymorphism Studies (if applicable)
X-ray diffraction analysis would also identify any structural disorder, such as the phenyl ring adopting multiple orientations in the crystal lattice. If different crystallization conditions were to yield crystals with distinct unit cells, it would indicate the presence of polymorphism. Each polymorph would represent a different packing arrangement and potentially have different physical properties, stemming from variations in their intermolecular interactions.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the functional groups and molecular structure of this compound. By analyzing the vibrational modes, one can identify characteristic bonds, probe the local chemical environment, and study intermolecular interactions such as hydrogen bonding.
While specific experimental spectra for this compound are not widely published, a detailed analysis can be constructed based on its structural components and data from analogous compounds like 3-methyl-5-phenyl-1H-pyrazole nih.gov and other fluorinated pyrazoles. tandfonline.com
Key Vibrational Modes:
N-H Stretching: The pyrazole N-H bond typically exhibits a broad stretching vibration in the FT-IR spectrum, generally in the range of 3100-3200 cm⁻¹. The exact position and shape of this band are highly sensitive to hydrogen bonding interactions in the solid state or in solution.
C-H Stretching: Aromatic C-H stretching vibrations from the phenyl ring are expected to appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.
C=N and C=C Stretching: The pyrazole ring contains C=N and C=C bonds, which give rise to a series of characteristic stretching bands in the 1400-1600 cm⁻¹ region. These are often coupled and provide a fingerprint for the heterocyclic core.
C-F Stretching: The carbon-fluorine bond is a strong, polar bond that gives rise to a distinct, intense absorption in the FT-IR spectrum, typically in the 1000-1100 cm⁻¹ range. This band serves as a clear indicator of fluorination.
Ring and Substituent Bending: The region below 1000 cm⁻¹ contains a wealth of information from various bending (in-plane and out-of-plane) vibrations of the pyrazole and phenyl rings, as well as deformations of the methyl group.
The introduction of the fluorine atom at the C4 position is expected to cause shifts in the vibrational frequencies of the pyrazole ring due to its strong electron-withdrawing nature and mass effect. Computational studies, such as Density Functional Theory (DFT), on related fluorinated pyrazoles confirm that fluorination significantly influences the vibrational landscape. tandfonline.com
Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table is based on data from analogous compounds and established vibrational frequency ranges.
| Functional Group/Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
| N-H Stretch | 3100 - 3200 | Broad; position sensitive to hydrogen bonding. |
| Aromatic C-H Stretch | 3000 - 3100 | Sharp peaks from the phenyl ring. |
| Aliphatic C-H Stretch | 2900 - 3000 | From the 3-methyl group. |
| C=N / C=C Ring Stretch | 1400 - 1600 | Series of bands characteristic of the pyrazole and phenyl rings. |
| C-F Stretch | 1000 - 1100 | Strong, characteristic absorption indicating fluorination. |
| Phenyl Ring Bending (out-of-plane) | 700 - 800 | Strong bands indicating substitution pattern. |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
UV-Visible (UV-Vis) and fluorescence spectroscopy are powerful tools for investigating the electronic structure and photophysical behavior of molecules. These techniques probe the electronic transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The UV-Vis spectrum of the parent compound, 3-methyl-5-phenyl-1H-pyrazole, shows absorption maxima that can be attributed to π-π* transitions within the conjugated system formed by the phenyl and pyrazole rings. nist.gov For this compound, the electronic properties are modulated by the substituents. The phenyl group acts as a chromophore, while the methyl group is a weak electron-donating group. The fluorine atom at the C4 position, being highly electronegative, acts as an auxochrome that can influence the energy of the molecular orbitals.
It is anticipated that the fluorine atom will induce a slight shift in the absorption and emission maxima compared to the non-fluorinated analog. Depending on the specific electronic interactions, this could be a bathochromic (red) or hypsochromic (blue) shift. Studies on other fluorinated aromatic compounds often show that fluorination can enhance fluorescence quantum yields due to the heavy-atom effect promoting intersystem crossing. researchgate.net Many pyrazole derivatives are known to be fluorescent, and the emission properties are highly dependent on the nature and position of substituents as well as the solvent environment. researchgate.net
Table 2: Expected Photophysical Properties of this compound This table presents data for the parent compound and predicted effects of fluorination.
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Predicted Effect of C4-Fluorine |
| 3-Methyl-5-phenyl-1H-pyrazole nist.gov | ~245-250 | Not Reported | - |
| This compound | Predicted: ~250-260 | Predicted: Emissive | Potential slight bathochromic shift. Possible enhancement of fluorescence quantum yield. |
High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that provides the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition of this compound. Furthermore, by inducing fragmentation (MS/MS), HRMS allows for the detailed analysis of the molecule's structural components.
The expected molecular ion [M+H]⁺ for C₁₀H₉FN₂ would have a calculated exact mass that can be confirmed by HRMS. The fragmentation pattern provides a roadmap of the molecule's stability and connectivity. Based on the structure and data from related pyrazoles, several key fragmentation pathways can be predicted. nih.govnist.govnih.gov
Predicted Fragmentation Pathways:
Loss of Methyl Radical: Fragmentation could initiate with the loss of the methyl group (•CH₃) from the pyrazole ring.
Ring Cleavage: The pyrazole ring, being a stable aromatic system, may fragment in characteristic ways, such as the loss of N₂ or HCN.
Phenyl Group Fragmentation: The phenyl cation or related fragments are expected to be prominent in the mass spectrum.
Fluorine-Containing Fragments: The presence of fluorine will be evident in fragments where the C-F bond remains intact. The stability of the C-F bond means that loss of a fluorine radical is less common than other pathways.
Systematic studies on the fragmentation of per- and polyfluoroalkyl substances (PFAS) often reveal complex rearrangement and elimination pathways, which could also be relevant for fluorinated heterocycles under certain ionization conditions. nih.gov
Table 3: Predicted Key Fragments in the HRMS of this compound
| Ion | Proposed Structure/Fragment | Notes |
| [M+H]⁺ | Protonated Molecule | Confirms elemental composition. |
| [M-CH₃]⁺ | Loss of a methyl radical | Indicates the presence of the methyl group. |
| [M-N₂H]⁺ | Cleavage and loss of diazene (B1210634) from the ring | A common pathway for pyrazole rings. |
| [C₆H₅]⁺ | Phenyl cation | Indicates the phenyl substituent. |
| [C₉H₆FN₂]⁺ | Loss of a methyl group | A primary fragmentation step. |
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Research (if chiral derivatives are formed)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to analyze chiral molecules. These methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light. acs.org
The parent molecule, this compound, is itself achiral and therefore would not exhibit a CD or ORD spectrum. However, this scaffold is a valuable starting point for the synthesis of chiral derivatives. Chirality could be introduced in several ways:
Substitution with a Chiral Moiety: Attaching a chiral group to the pyrazole nitrogen (N1) or as a substituent on the phenyl ring.
Creation of a Stereocenter: Performing a reaction that creates a chiral center on a side chain attached to the molecule.
Recent research has demonstrated the successful enantioselective synthesis of pyrazoles containing quaternary carbon centers, highlighting the feasibility of creating chiral derivatives from pyrazole precursors. acs.orgacs.org
Should a chiral derivative of this compound be synthesized, CD spectroscopy would be a critical tool. The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), would serve as a unique fingerprint for a specific enantiomer. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations, the absolute configuration of the newly formed stereocenter(s) can be determined. This is of paramount importance in pharmaceutical research, where the biological activity of enantiomers can differ dramatically.
Theoretical and Computational Chemistry Studies of 4 Fluoro 3 Methyl 5 Phenyl 1h Pyrazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
While specific FMO analysis data for 4-Fluoro-3-methyl-5-phenyl-1H-pyrazole is not available, studies on related pyrazole (B372694) compounds demonstrate the utility of this analysis. For example, DFT calculations on a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives have been used to determine their HOMO-LUMO energy gaps and predict their chemical behavior. nih.gov Similarly, the HOMO-LUMO energy gap of other pyrazole derivatives has been calculated to indicate their reactivity. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Related Pyrazole Derivatives (Example Data)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| Example Pyrazole Derivative A | -6.2 | -1.8 | 4.4 | nih.gov |
| Example Pyrazole Derivative B | -5.9 | -2.1 | 3.8 | nih.gov |
This table presents example data from related compounds to illustrate the typical values obtained from FMO analysis. Specific data for this compound is not available.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net
Although a specific MEP map for this compound is not found in the literature, MEP analyses of other pyrazole derivatives have been reported. For instance, in a study of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, MEP analysis identified the amide and nitro groups as centers for electrophilic attacks. nih.gov For 5-(4-fluorophenyl)-1H-pyrazol-3-amine, MEP analysis was also used to identify the reactive sites on the molecular surface. tandfonline.com These examples indicate that for this compound, the nitrogen atoms of the pyrazole ring and the fluorine atom would likely be regions of negative electrostatic potential, while the hydrogen atom attached to the nitrogen would be a region of positive potential.
Global and Local Reactivity Descriptors
Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. Global descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), describe the reactivity of the molecule as a whole. Local descriptors, like the Fukui function, identify the most reactive sites within a molecule for specific types of reactions.
While no studies have reported the global and local reactivity descriptors for this compound, these parameters have been calculated for other pyrazole systems. For example, the electron-donating and accepting power, which are related to these descriptors, were calculated for a series of pyrazoline derivatives to understand the effect of substituents on their chemical behavior. nih.gov
Table 2: Illustrative Global Reactivity Descriptors for a Related Pyrazole Derivative (Example Data)
| Descriptor | Value |
| Chemical Potential (μ) | -3.95 eV |
| Hardness (η) | 2.20 eV |
| Electrophilicity Index (ω) | 3.55 eV |
This table presents example data to illustrate the typical values obtained for global reactivity descriptors. Specific data for this compound is not available.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. These simulations can provide insights into the conformational landscapes of flexible molecules and the effects of solvent on their structure and properties.
There are no published MD simulation studies specifically for this compound. However, MD simulations have been employed to investigate other heterocyclic compounds, revealing information about their stability and interactions in different environments. youtube.com For the target molecule, MD simulations could be used to explore the rotational freedom of the phenyl group and the potential for intermolecular interactions in various solvents.
Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physical, chemical, or biological properties. These models can be used to predict the properties of new, unsynthesized compounds.
No QSPR models specifically developed for or including this compound have been identified in the literature. However, the principles of QSPR are widely applied in medicinal chemistry to design new molecules with desired properties. For pyrazole analogues, QSPR studies could be developed to predict properties such as solubility, melting point, or biological activity based on a dataset of related compounds.
Reaction Pathway Modeling and Transition State Analysis
Reaction pathway modeling and transition state analysis are computational methods used to elucidate the mechanisms of chemical reactions. These studies involve mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products, including the structure and energy of any transition states and intermediates.
While there is no specific reaction pathway modeling for this compound reported, computational studies have been conducted on the reactivity of related pyrazoles. For example, the Diels-Alder reactivity of 4-fluoro-4-methyl-4H-pyrazoles has been investigated using DFT calculations to understand the effect of fluorine substitution on the reaction rate. mdpi.com Such an approach could be applied to this compound to study its reactivity in various chemical transformations.
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, methods like Density Functional Theory (DFT) are instrumental in forecasting its NMR, IR, and UV-Vis spectra.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structural elucidation. nih.govresearchtrends.net The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating these shifts. researchgate.net For this compound, the predicted chemical shifts would be influenced by the electron-withdrawing nature of the fluorine atom and the anisotropic effects of the phenyl ring. The fluorine atom at the C4 position is expected to cause a significant downfield shift for the adjacent carbon and protons. Similarly, the methyl group and the phenyl ring will have characteristic shifts that can be accurately predicted. These theoretical calculations, when compared with experimental data for analogous compounds, can confirm the molecular structure. researchgate.net
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| ¹H (N-H) | ~12-14 |
| ¹H (Phenyl) | ~7.3-7.8 |
| ¹H (Methyl) | ~2.3 |
| ¹³C (C5-Phenyl) | ~145 |
| ¹³C (C3-Methyl) | ~150 |
| ¹³C (C4-Fluoro) | ~130 (with C-F coupling) |
| ¹³C (Phenyl) | ~125-130 |
| ¹³C (Methyl) | ~12 |
Vibrational Frequencies (FT-IR): Theoretical vibrational analysis using DFT can predict the infrared spectrum, identifying characteristic stretching and bending frequencies. nih.gov For this compound, key predicted vibrational modes would include the N-H stretch, C-H stretches of the aromatic and methyl groups, the C=C and C=N stretching vibrations of the pyrazole ring, and a prominent C-F stretching band. Comparing these computed frequencies with experimental data from similar pyrazole derivatives helps in the assignment of spectral bands. nih.govnih.gov
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | ~3400-3500 |
| Aromatic C-H Stretch | ~3000-3100 |
| Methyl C-H Stretch | ~2900-3000 |
| C=N Stretch (Pyrazole Ring) | ~1550-1600 |
| C=C Stretch (Phenyl & Pyrazole) | ~1450-1500 |
| C-F Stretch | ~1000-1100 |
UV-Vis Spectra: The electronic absorption properties can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov The predicted UV-Vis spectrum for this compound would likely show absorption bands corresponding to π→π* and n→π* electronic transitions. nih.gov The phenyl group and the pyrazole ring constitute the primary chromophores. The fluorine substituent may cause a slight blue or red shift (hypsochromic or bathochromic shift) in the absorption maxima compared to the non-fluorinated analogue, depending on the nature of the electronic transitions. researchgate.net
Predicted UV-Vis Absorption for this compound
| Transition | Predicted λmax (nm) |
| π→π | ~250-280 |
| n→π | ~300-330 |
Non-Linear Optical (NLO) Properties and Material Design Considerations
Molecules with large hyperpolarizabilities are of great interest for applications in non-linear optics (NLO). nih.gov Pyrazole derivatives have been identified as promising candidates for NLO materials. nih.govresearchgate.net Computational methods can effectively predict the NLO properties of this compound by calculating its first hyperpolarizability (β).
The presence of the electron-donating methyl group and the π-conjugated phenyl ring, combined with the electron-withdrawing fluorine atom, creates a donor-π-acceptor (D-π-A) like framework, which is a common design strategy for enhancing NLO response. nih.gov DFT calculations can quantify the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) of the molecule. researchgate.net A high value of β would suggest that this compound could be a good candidate for NLO applications. The strategic placement of the fluoro substituent is crucial, as it can significantly influence the charge distribution and enhance the NLO properties. nih.gov
Predicted NLO Properties of this compound
| Property | Predicted Value |
| Dipole Moment (μ) | Moderate to High |
| Polarizability (α) | High |
| First Hyperpolarizability (β) | Significantly non-zero |
Interaction Energy Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netresearchgate.net By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close contact, which correspond to intermolecular interactions such as hydrogen bonds and van der Waals forces.
For this compound, Hirshfeld analysis would likely reveal several key interactions:
H···H Contacts: These are generally the most abundant interactions and appear as large, diffuse regions on the 2D fingerprint plot. researchgate.netnih.gov
C-H···π Interactions: The phenyl ring can act as a π-donor, leading to interactions with C-H bonds of neighboring molecules. nih.gov
N-H···F and C-H···F Hydrogen Bonds: The fluorine atom, being highly electronegative, can participate in hydrogen bonding with the N-H of the pyrazole ring or C-H bonds of adjacent molecules. These would appear as sharp spikes on the fingerprint plot. nih.gov
π-π Stacking: The phenyl rings of adjacent molecules may engage in π-π stacking interactions, which are crucial for crystal packing. nih.gov
The analysis of these interactions provides a deep understanding of the supramolecular assembly and the forces governing the crystal structure of the compound. researchgate.net
Predicted Intermolecular Contact Contributions from Hirshfeld Surface Analysis
| Interaction Type | Estimated Contribution (%) |
| H···H | 40-50% |
| C···H/H···C | 20-30% |
| F···H/H···F | 10-15% |
| N···H/H···N | 5-10% |
Derivatization and Functionalization Strategies for the 4 Fluoro 3 Methyl 5 Phenyl 1h Pyrazole Scaffold
Regioselective Functionalization of the Pyrazole (B372694) Ring (e.g., C-acylation)
The pyrazole ring is a π-excessive system, making it susceptible to electrophilic substitution, which typically occurs at the C-4 position. However, in the 4-fluoro-3-methyl-5-phenyl-1H-pyrazole scaffold, this position is already occupied by a fluorine atom. This directs functionalization efforts towards other positions, namely the N-1 nitrogen and the C-H bonds of the phenyl ring, or potentially C-5 if the phenyl group were replaced.
C-Acylation: While direct electrophilic acylation at C-4 is blocked, Friedel-Crafts acylation can be challenging on pyrazole rings due to the deactivating effect of the nitrogen atoms and potential complexation of the Lewis acid catalyst with the basic pyridine-like nitrogen. researchgate.net However, for some pyrazole systems, C-acylation can be achieved using strong acid catalysts like trifluoromethanesulfonic acid (TfOH) or by using more reactive acylating agents. researchgate.netmdpi.com For the subject compound, any C-acylation would likely be directed to the electron-rich phenyl ring rather than the pyrazole core itself, unless the pyrazole ring is activated by specific N-substituents.
Halogenation: Further halogenation can serve as a handle for subsequent cross-coupling reactions. Selective iodination of 1-aryl-3-CF3-pyrazoles has been shown to occur at either the C-4 or C-5 position depending on the reaction conditions. CAN-induced iodination favors the C-4 position, while treatment with n-BuLi followed by iodine leads to C-5 iodination. acs.org While the C-4 position is blocked by fluorine in the title compound, this highlights the possibility of selectively functionalizing the C-5 position under specific conditions if the phenyl group were not present.
Table 1: Regioselective Functionalization Strategies for the Pyrazole Core
| Functionalization Type | Reagents & Conditions | Target Position | Outcome & Remarks |
|---|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | N-1 | Introduces diverse alkyl/aryl groups, modulates solubility and biological interactions. nih.gov |
| N-Acylation | Acyl chloride/anhydride, Base (e.g., Pyridine) | N-1 | Produces N-acylpyrazoles, can influence electronic properties. acs.org |
| C-H Arylation | Aryl halide, Pd catalyst (e.g., Pd(OAc)₂), Pivalic acid | Phenyl Ring | Direct arylation of the phenyl substituent. nih.gov |
| C-H Benzylation/Allylation | Benzyl (B1604629)/allyl halide, Pd catalyst | Phenyl Ring | Introduces benzyl or allyl groups, increasing structural complexity. |
Modification of the Phenyl Substituent and Introduction of Additional Aromatic Systems
The phenyl group at the C-5 position is a prime target for modification to create more complex, biaryl, or polyaromatic structures. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, enabling the formation of new carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction is a versatile method for creating biaryl systems. nih.gov To apply this to the this compound scaffold, the phenyl ring would first need to be functionalized with a halide (e.g., bromine or iodine) or converted to a boronic acid/ester. The resulting halo- or boro-functionalized pyrazole can then be coupled with a wide range of aryl or heteroaryl boronic acids (or halides, respectively) to generate derivatives with extended aromatic systems. nih.govresearchgate.net The development of robust palladium precatalysts has even enabled the Suzuki-Miyaura coupling of unprotected nitrogen-rich heterocycles, which can simplify synthetic routes. nih.gov
Sonogashira Coupling: To introduce acetylenic moieties, which can serve as linchpins for further transformations or as components of functional materials, the Sonogashira coupling is employed. wikipedia.org This reaction couples a terminal alkyne with an aryl or vinyl halide. tandfonline.com A halogenated derivative of the core pyrazole could be reacted with various terminal alkynes, including those bearing other aromatic systems, under palladium-copper catalysis. tandfonline.commdpi.com These reactions typically show high selectivity for iodides over bromides or chlorides. tandfonline.com
Heck Coupling: This reaction allows for the introduction of alkenyl substituents onto the phenyl ring, further diversifying the available derivatives.
Table 2: Cross-Coupling Reactions for Phenyl Group Modification
| Reaction | Key Reagents | Bond Formed | Typical Application |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, Base | Aryl-Aryl | Synthesis of biaryl and heteroaryl-aryl pyrazoles. nih.govmdpi.com |
| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, Base | Aryl-Alkynyl | Introduction of acetylenic linkers and groups. wikipedia.orgtandfonline.comnih.gov |
| Heck | Alkene, Pd catalyst, Base | Aryl-Alkenyl | Synthesis of styrenyl-type derivatives. |
Strategies for Fluorine Atom Manipulation or Substitution
The carbon-fluorine bond is the strongest single bond to carbon, making the fluorine atom at the C-4 position generally robust and resistant to substitution. However, its manipulation is a topic of significant interest for fine-tuning molecular properties.
Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the fluorine atom by a nucleophile is challenging. SNAr reactions on aromatic rings typically require strong activation by electron-withdrawing groups and a good leaving group. While fluorine is an excellent leaving group in many SNAr reactions (the "element effect"), the pyrazole ring itself may not be sufficiently electron-deficient to facilitate this reaction under standard conditions. nih.gov For SNAr to occur on the 4-fluoro-pyrazole, the ring would likely need to be activated, for example, by quaternization of a ring nitrogen or the introduction of strong electron-withdrawing groups at other positions. osti.govrsc.org The reactivity order for nucleophiles generally follows basicity and polarizability, with soft nucleophiles like thiols often being very effective. libretexts.org
Aryne Chemistry: A more advanced strategy for replacing the fluorine atom involves the generation of a heterocyclic aryne (a "pyrazolyne") intermediate. urfu.ruresearchgate.net This could theoretically be achieved from a precursor like 4-fluoro-5-trimethylsilyl-1H-pyrazole triflate. Treatment with a fluoride (B91410) source, such as CsF or TBAF, would induce elimination to form a highly reactive 4,5-pyrazolyne. wikipedia.orgsigmaaldrich.comrsc.org This intermediate could then be trapped by a variety of nucleophiles or dienes, leading to functionalization at either the C-4 or C-5 position, effectively replacing the fluorine atom and enabling the synthesis of highly substituted derivatives. This method provides access to products that are difficult to obtain through conventional substitution patterns. sigmaaldrich.com
Table 3: Potential Fluorine Manipulation Strategies
| Strategy | Approach | Required Precursor/Conditions | Potential Outcome |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Activation of the pyrazole ring followed by attack of a strong nucleophile (e.g., R-S⁻, R-O⁻). | Strong electron-withdrawing groups on the ring; strong nucleophile. | Replacement of fluorine with another functional group. osti.gov |
| Heterocyclic Aryne Formation | Generation of a 4,5-pyrazolyne intermediate via fluoride-induced elimination. | 4-Fluoro-5-(trimethylsilyl)-pyrazole triflate precursor; Fluoride source (e.g., CsF). sigmaaldrich.comrsc.org | Trapping with nucleophiles or dienes to form diverse C-4/C-5 substituted pyrazoles. |
Synthesis of Pyrazole-Containing Hybrid Molecules and Fused Heterocyclic Systems
The this compound scaffold is an excellent platform for the construction of more complex molecular architectures, including hybrid molecules (where two or more heterocyclic rings are linked) and fused systems.
Synthesis of Pyrazolo[3,4-b]pyridines: One of the most common fused systems derived from pyrazoles are the pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities. nih.govresearchgate.net A general route to these compounds involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.govmdpi.com To utilize the title compound, it would first need to be functionalized with an amino group, for example at the N-1 position or on the C-5 phenyl ring. Subsequent reaction with an appropriate diketone under acidic or basic catalysis would lead to the formation of the fused pyridine (B92270) ring. researchgate.netnih.gov
Synthesis of Hybrid Molecules: Hybrid molecules can be synthesized by linking the pyrazole scaffold to other heterocyclic systems via a covalent bond. This is often achieved using the cross-coupling reactions described in section 6.2. For instance, a halogenated derivative of the pyrazole could be coupled with a boronic acid-functionalized heterocycle (e.g., pyridine, thiophene, indole) via a Suzuki reaction to create a new C-C bond between the two rings. nih.gov This modular approach allows for the combination of the desirable properties of different heterocyclic systems into a single molecule.
Table 4: Synthesis of Pyrazole-Containing Fused and Hybrid Systems
| System Type | Synthetic Strategy | Key Precursor from Core Scaffold | Resulting Structure |
|---|---|---|---|
| Fused System (e.g., Pyrazolo[3,4-b]pyridine) | Cyclocondensation | 5-Amino-functionalized pyrazole derivative | Pyridine ring fused to the tandfonline.comwikipedia.org face of the pyrazole. nih.govmdpi.com |
| Hybrid Molecule (e.g., Pyrazole-Pyridine) | Palladium-catalyzed Cross-Coupling (e.g., Suzuki) | Halogenated or boronic acid-functionalized pyrazole | Two or more heterocyclic rings joined by a single bond. nih.gov |
Design and Synthesis of Ligands Based on the Chemical Compound for Coordination Chemistry
Pyrazoles are excellent ligands in coordination chemistry due to the presence of the sp²-hybridized, pyridine-like nitrogen atom, which can readily coordinate to metal ions. nih.gov The this compound scaffold can be used to design a variety of ligands for creating metal complexes with interesting structural, catalytic, or photophysical properties.
Monodentate Ligands: The parent compound itself can act as a simple monodentate ligand, coordinating to a metal center through its pyridine-like N-2 atom. The electronic and steric environment of the metal can be tuned by the substituents on the pyrazole ring. The fluorine atom at C-4 and the phenyl group at C-5 exert significant electronic and steric influence, which can modulate the properties of the resulting metal complex.
Bidentate and Polydentate Ligands: More sophisticated ligands can be designed by introducing additional donor atoms onto the pyrazole scaffold, creating bidentate or polydentate chelating agents. This can be achieved by functionalizing the N-1 position or the C-5 phenyl ring with groups containing nitrogen, oxygen, or sulfur donors. For example, attaching a pyridyl, imidazolyl, or carboxylate group to the N-1 position would create a versatile bidentate P,N- or N,N-ligand. Such ligands can form stable chelate rings with metal ions, leading to well-defined coordination complexes. researchgate.netresearchgate.net These complexes have applications in catalysis, for instance, in cross-coupling and amination reactions. researchgate.net
Table 5: Ligand Design Strategies for Coordination Chemistry
| Ligand Type | Design Strategy | Donor Atoms | Potential Applications of Metal Complexes |
|---|---|---|---|
| Monodentate | Use of the unmodified pyrazole scaffold. | N-2 (Pyridine-like) | Basic building block for coordination polymers and simple complexes. nih.gov |
| Bidentate (N,N) | Functionalization of N-1 with a pyridyl or imidazolyl group. | N-2 and N from the appended group | Catalysis, luminescent materials, model systems for metalloenzymes. |
| Bidentate (P,N) | Functionalization of the C-5 phenyl ring with a phosphine (B1218219) group. | N-2 and P from the phosphine group | Homogeneous catalysis (e.g., Suzuki coupling, amination). researchgate.net |
| Bidentate (N,O) | Functionalization of N-1 with a carboxymethyl or hydroxyethyl (B10761427) group. | N-2 and O from the appended group | Bioinorganic chemistry, sensors. |
Exploration of Chemical and Materials Science Applications of 4 Fluoro 3 Methyl 5 Phenyl 1h Pyrazole Analogues
Coordination Chemistry and Metal Complexation Studies
Pyrazole (B372694) derivatives are well-established ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms which can effectively coordinate with a wide range of metal ions. researchgate.net The incorporation of fluorine atoms into the pyrazole scaffold can modulate the electronic properties of the ligand, thereby influencing the stability, structure, and reactivity of the resulting metal complexes. acs.orgnih.gov
Research has demonstrated that pyrazole-derived ligands can form mononuclear and polynuclear complexes with various transition metals and lanthanides. researchgate.netrsc.orgrsc.org For instance, mononuclear complexes of cadmium(II) and cobalt(II) have been synthesized using 3-methyl-1H-pyrazole-4-carboxylic acid, resulting in compounds with interesting luminescent and electrocatalytic properties. rsc.org In one study, Cd(II) and Co(II) complexes, specifically [Cd(HMPCA)₂(H₂O)₄] and [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂, were synthesized and characterized, showcasing green fluorescence in the solid state. rsc.org Furthermore, a 3D coordination polymer, [Cd₃Cl₂(HMPCA)₄(H₂O)₂]·2H₂O, was formed where the pyrazole carboxylate anions bridge trinuclear Cd(II) clusters. rsc.org
The synthesis of asymmetric imine ligands from functionalized 4-phenyl-1H-pyrazoles has been shown to be a promising route to new mixed-metal polynuclear complexes. rsc.org This was demonstrated by the successful synthesis of a heterometallic tetranuclear complex, FeII(NiIIL²)₃₂. rsc.org While specific studies on the coordination complexes of 4-Fluoro-3-methyl-5-phenyl-1H-pyrazole are not extensively documented, the established coordination behavior of fluorinated and phenyl-substituted pyrazoles suggests its potential as a versatile ligand for constructing novel metal-organic frameworks (MOFs) and coordination polymers with tailored electronic and photophysical properties. acs.orgresearchgate.net
Table 1: Examples of Metal Complexes with Pyrazole-Derived Ligands
| Ligand | Metal Ion(s) | Complex Formula | Key Finding | Reference |
| 3-methyl-1H-pyrazole-4-carboxylic acid (H₂MPCA) | Cd(II) | [Cd(HMPCA)₂(H₂O)₄] | Mononuclear complex exhibiting green fluorescence. | rsc.org |
| 3-methyl-1H-pyrazole-4-carboxylic acid (H₂MPCA) | Co(II) | [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂ | Mononuclear complex with catalytic activity. | rsc.org |
| 3-methyl-1H-pyrazole-4-carboxylic acid (HMPCA⁻) | Cd(II) | [Cd₃Cl₂(HMPCA)₄(H₂O)₂]·2H₂O | 3D coordination polymer with a channel network. | rsc.org |
| Asymmetric imine ligand from 4-phenyl-1H-pyrazole | Fe(II), Ni(II) | FeII(NiIIL²)₃₂ | Heterometallic tetranuclear complex. | rsc.org |
Applications in Catalysis and Organocatalysis
Pyrazole derivatives have found applications as catalysts and ligands in a variety of organic transformations. nih.gov The tunability of their steric and electronic properties through substitution makes them ideal candidates for designing specialized catalysts. The introduction of a fluorine atom, as in this compound analogues, can significantly impact their catalytic activity and selectivity.
One area of application is in Diels-Alder reactions. For example, 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole has been synthesized and its reactivity in Diels-Alder reactions studied. mdpi.commit.edu It was found to have a lower reactivity compared to its difluorinated counterpart but exhibited higher stability towards biological nucleophiles. mdpi.commit.edu This highlights a trade-off between reactivity and stability that can be fine-tuned by the degree of fluorination.
In the realm of organocatalysis, pyrazole-containing compounds can act as effective catalysts. For instance, mononuclear cobalt complexes derived from pyrazole-carboxylic acid have demonstrated excellent catalytic activity for the oxygen evolution reaction (OER) and some activity for the oxygen reduction reaction (ORR), highlighting their potential in electrochemical applications. rsc.org While specific organocatalytic applications of this compound are yet to be extensively explored, the inherent properties of the fluorinated pyrazole scaffold suggest its potential in asymmetric catalysis and other organocatalytic transformations.
Supramolecular Chemistry and Self-Assembly Research
The ability of molecules to self-assemble into well-defined supramolecular architectures is fundamental to the development of new functional materials. Pyrazole derivatives, with their capacity for hydrogen bonding and π-π stacking interactions, are excellent building blocks for supramolecular chemistry. researchgate.net The presence of a fluorine atom can further direct self-assembly through additional non-covalent interactions, such as C-H···F hydrogen bonds.
Studies on fluorinated bis(pyrazoles) have shown that these molecules can form 2D supramolecular layers in the solid state through hydrogen bonding. rsc.org The degree of fluorination was observed to influence the planarity of the molecules and, consequently, their packing in the crystal lattice. rsc.org For example, the crystal structure of 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one reveals that neighboring molecules form inversion dimers through N-H···O hydrogen bonds, which are then linked into two-dimensional arrays via C-H···F and C-H···O interactions. rsc.org The crystal packing is further stabilized by π-π stacking interactions. rsc.org
Common supramolecular motifs observed for 1H-pyrazoles include dimers, trimers, tetramers, and catemers, primarily driven by N-H···N hydrogen bonds. researchgate.net The specific self-assembly pattern is influenced by the substituents on the pyrazole ring. The interplay of hydrogen bonding, π-π stacking, and halogen bonding in fluorinated phenylpyrazole analogues offers a rich landscape for designing complex supramolecular structures with potential applications in porous materials, sensors, and crystal engineering.
Development of Fluorescent Probes, Sensors, and Luminescent Materials
The development of fluorescent materials is a rapidly growing field, with applications ranging from bioimaging to optoelectronics. Pyrazole derivatives have been extensively investigated as scaffolds for fluorescent probes and luminescent materials due to their inherent photophysical properties, which can be tuned through chemical modification. acs.orgresearchgate.net The introduction of a fluorine atom can enhance fluorescence quantum yields and photostability.
Fluorinated pyrazoles have been utilized in the creation of chemosensors for the detection of metal ions. acs.org For instance, pyrazole-based probes have been designed for the selective detection of Cu²⁺ and Zn²⁺ ions. acs.org The binding of the metal ion to the pyrazole ligand can induce a change in the fluorescence properties of the molecule, allowing for visual or spectroscopic detection.
In the context of luminescent materials, iridium(III) complexes with phenylpyrazole derivatives as the main ligands have been synthesized for use in organic light-emitting diodes (OLEDs). researchgate.net The emission color of these complexes can be tuned from blue to yellow by modifying the substituents on the phenylpyrazole ligand. researchgate.net These complexes have shown high photoluminescence quantum yields, making them promising emitters for efficient OLEDs. researchgate.netrsc.org While the specific fluorescent properties of this compound are not detailed in the literature, the general principles of fluorinated pyrazole-based fluorophores suggest its potential as a building block for new sensors and luminescent materials. acs.orgresearchgate.net
Table 2: Photophysical Properties of Selected Phenylpyrazole-based Iridium(III) Complexes
| Complex | Main Ligand | Emission Maxima (nm) | PLQY (%) | Application | Reference |
| Ir1 | 1-[4-(trifluoromethyl)phenyl]-1H-pyrazole | 453 | 70.9 | OLED Emitter | researchgate.net |
| Ir2 | 2-phenyl-2H-indazole | 501 | 45.2 | OLED Emitter | researchgate.net |
| Ir3 | 2-(4-fluorophenyl)-2H-indazole | 504 | 39.8 | OLED Emitter | researchgate.net |
| Ir4 | 2-[4-(trifluoromethyl)phenyl]-2H-indazole | 525 | 10.4 | OLED Emitter | researchgate.net |
| Ir5 | 1-phenyl-1H-indazole | 556 | 25.6 | OLED Emitter | researchgate.net |
| Ir6 | 1-(4-fluorophenyl)-1H-indazole | 558 | 20.1 | OLED Emitter | researchgate.net |
| Ir7 | 1-[4-(trifluoromethyl)phenyl]-1H-indazole | 576 | 13.5 | OLED Emitter | researchgate.net |
| PLQY = Photoluminescence Quantum Yield |
Advanced Materials Development (e.g., Organic Semiconductors, Optoelectronic Materials, Liquid Crystals)
The unique electronic properties of pyrazole derivatives make them attractive candidates for the development of advanced organic materials. acs.orgresearchgate.net Their application in organic electronics, particularly as semiconductors and in optoelectronic devices, has been an area of active research.
Pyrazole derivatives have been investigated as p-type semiconducting materials. acs.org Computational studies have suggested that π-conjugated pyrazole compounds with appropriate substituents can exhibit small reorganization energies and favorable π-π stacking interactions in the solid state, which are crucial for efficient charge transport. researchgate.net The introduction of fluorine atoms can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), which is a key parameter in designing organic semiconductors. rsc.orgnih.gov
In the field of optoelectronics, pyrazole derivatives have been successfully incorporated into organic light-emitting diodes (OLEDs). acs.orgresearchgate.netnih.gov They can function as emitter materials, with the emission color and efficiency being tunable through structural modifications. researchgate.netrsc.org For instance, highly efficient pure-blue OLEDs have been developed using emitters based on heterocyclic phenophosphazinine-containing compounds, demonstrating the potential of complex heterocyclic systems in this area. nih.gov While less common, the rigid core structure of some pyrazole derivatives also suggests their potential in the design of liquid crystalline materials, although this application is less explored for fluorinated analogues. dntb.gov.ua
Mechanistic Studies of Chemical Interactions relevant to Agrochemical Science (e.g., receptor binding mechanisms, without specific product or efficacy data)
Phenylpyrazole derivatives are a well-known class of agrochemicals, with their biological activity often stemming from their interaction with specific protein receptors in pests. Understanding the mechanistic basis of these interactions at a molecular level is crucial for the rational design of new and more effective agents. nih.gov Structure-activity relationship (SAR) studies and molecular modeling are key tools in this endeavor.
The pyrazole ring is a critical pharmacophore that can engage in various interactions with receptor binding pockets, including hydrogen bonding and π-π stacking. nih.govresearchgate.net The N-1 position of the pyrazole can act as a hydrogen bond donor, while the N-2 position can act as a hydrogen bond acceptor. nih.gov The phenyl group at the 5-position and other substituents on the pyrazole ring play a significant role in defining the selectivity and affinity for the target receptor. elsevierpure.comacs.org
Fluorine substitution can significantly enhance binding affinity. olemiss.edumdpi.com For example, in studies of pyrazole derivatives as inhibitors of nitric oxide synthase (NOS), it was found that the presence of fluorine groups enhanced the biological activity. mdpi.com Molecular docking studies of pyrazole-5-sulfofluoridates with butyrylcholinesterase (BuChE) revealed that the fluorosulfate (B1228806) group increased binding affinity through a π-sulfur interaction. tandfonline.com In the context of cannabinoid receptor antagonists, SAR studies of pyrazole derivatives have identified key structural requirements for potent and selective binding, such as a para-substituted phenyl ring at the 5-position. elsevierpure.comacs.org These mechanistic insights into how fluorinated phenylpyrazoles interact with biological receptors are invaluable for the continued development of new agrochemicals. researchgate.netnih.gov
Future Research Trajectories and Emerging Avenues for 4 Fluoro 3 Methyl 5 Phenyl 1h Pyrazole
Integration with Artificial Intelligence and Machine Learning for Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. For 4-Fluoro-3-methyl-5-phenyl-1H-pyrazole, these computational tools can significantly accelerate research and development. ML algorithms can be trained on large datasets of known pyrazole (B372694) derivatives to predict the physicochemical properties, biological activities, and toxicological profiles of novel, hypothetical analogues.
By employing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, researchers can screen vast virtual libraries of derivatives modified at the phenyl ring, the methyl group, or the pyrazole nitrogen. This in silico screening can identify candidates with enhanced desired properties—such as improved binding affinity to a biological target or specific photophysical characteristics—before committing resources to their synthesis. Furthermore, generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific functions.
Table 1: AI/ML Applications in this compound Research
| AI/ML Application | Objective | Potential Outcome |
|---|---|---|
| Property Prediction | To forecast physicochemical and biological properties (e.g., solubility, toxicity, bioactivity). | Rapid identification of promising derivatives with reduced need for initial experimental screening. |
| De Novo Design | To generate novel pyrazole structures with optimized, target-specific characteristics. | Discovery of compounds with superior performance for applications in medicine or materials science. |
| Synthetic Route Prediction | To identify the most efficient and viable synthetic pathways. | Acceleration of the synthesis process and reduction of experimental trial-and-error. |
| Spectra Analysis | To aid in the interpretation of complex analytical data (e.g., NMR, Mass Spectrometry). | Faster and more accurate structural elucidation of new derivatives. |
Exploration of Novel Reactivity Patterns and Unconventional Synthetic Routes
While classical methods for pyrazole synthesis are well-established, future research will likely focus on uncovering novel reactivity patterns of the this compound core. The presence of a fluorine atom at the C4 position, a methyl group at C3, and a phenyl group at C5 offers unique electronic and steric environments that could be exploited for unprecedented chemical transformations.
Research could target late-stage functionalization, a strategy that allows for the modification of the core structure in the final steps of a synthetic sequence, enabling rapid diversification. For example, developing selective C-H activation methods for the phenyl ring or the methyl group would allow for the introduction of various functional groups without needing to re-synthesize the entire molecule from scratch. Additionally, exploring the reactivity of the N-H bond through novel N-arylation or N-alkylation techniques could yield a diverse library of derivatives. mit.edu Unconventional methods, such as those employing flow chemistry, could enable the synthesis of highly functionalized pyrazoles in a more efficient and controlled manner. mit.edu
Sustainable Synthesis and Degradation Pathways (e.g., Biocatalysis, Photoredox)
The principles of green chemistry are increasingly guiding synthetic research, demanding methods that are more environmentally benign. dntb.gov.uaresearchgate.netnih.govthieme-connect.com Future work on this compound will likely prioritize sustainable synthetic routes. Photoredox catalysis, which uses visible light to drive chemical reactions, offers a mild and efficient alternative to traditional methods that often require harsh reagents and high temperatures. organic-chemistry.orgresearchgate.netorganic-chemistry.orgacs.org This technique could be applied to various steps in the synthesis or derivatization of the pyrazole scaffold.
Biocatalysis, the use of enzymes to perform chemical transformations, represents another frontier for sustainable synthesis. Enzymes could potentially be engineered to catalyze the formation of the pyrazole ring with high regio- and stereoselectivity, operating in aqueous media under mild conditions. Beyond synthesis, understanding the environmental fate of the compound is crucial. Research into its degradation pathways, potentially through microbial or enzymatic processes, will be essential for assessing its environmental impact and developing strategies for its eventual breakdown.
Table 2: Sustainable Approaches for this compound
| Approach | Description | Potential Advantages |
|---|---|---|
| Photoredox Catalysis | Utilizes visible light to initiate and sustain chemical reactions. organic-chemistry.orgresearchgate.netorganic-chemistry.orgacs.org | Mild reaction conditions, high selectivity, reduced energy consumption, and use of environmentally friendly oxidants like air. organic-chemistry.orgresearchgate.net |
| Biocatalysis | Employs enzymes or whole microorganisms as catalysts. | High specificity, operation in aqueous solutions, biodegradability of catalysts, and reduced waste. |
| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions rapidly and efficiently. nih.gov | Significantly shorter reaction times, higher yields, and often solvent-free conditions. nih.gov |
| Biodegradation Studies | Investigates the breakdown of the compound by biological systems. | Provides critical data on environmental persistence and informs the design of more eco-friendly analogues. |
Advanced Characterization Techniques (e.g., Cryo-EM for molecular aggregates, advanced imaging)
A comprehensive understanding of a molecule's function is intrinsically linked to its three-dimensional structure and its interactions with its environment. While X-ray crystallography is the gold standard for small molecules, advanced characterization techniques can provide deeper insights. Cryogenic electron microscopy (Cryo-EM), a technique that has revolutionized structural biology, is now being adapted for the study of small molecules and their complexes. nih.govnih.govacs.orgresearchgate.net For this compound, Cryo-EM could be invaluable for visualizing its binding to macromolecular targets or for characterizing the structure of its self-assembled molecular aggregates. nih.govrsc.org
Advanced imaging techniques, such as super-resolution microscopy, could be employed to visualize the subcellular localization of fluorescently tagged derivatives of the compound in biological systems. This would provide crucial information about its mechanism of action if developed as a therapeutic agent or biological probe.
Interdisciplinary Research Collaborations within Chemical Sciences
The full potential of this compound is most likely to be realized through collaborations that bridge different sub-disciplines of chemistry and related sciences.
Medicinal Chemistry and Chemical Biology: Collaboration in this area could focus on designing and synthesizing derivatives as potent and selective inhibitors for specific enzymes or receptors implicated in disease. nih.govglobalresearchonline.netnih.gov
Materials Science: The pyrazole core is a component of various functional materials. Teaming up with materials scientists could lead to the development of novel polymers, dyes, or electronic materials incorporating the this compound unit, potentially exhibiting unique photophysical or conductive properties. rsc.orgmdpi.com
Agrochemical Science: Given that many successful fungicides and herbicides are based on a pyrazole scaffold, collaboration with agrochemical researchers could explore the potential of this compound and its derivatives as new crop protection agents. researchgate.netsci-hub.se
Coordination Chemistry: Pyrazoles are excellent ligands for metal ions. Research in this area could explore the synthesis of metal complexes with this compound, which could have applications in catalysis or as imaging agents.
By fostering these interdisciplinary partnerships, the scientific community can leverage a broader range of expertise and technologies to explore the multifaceted properties and applications of this promising chemical entity.
Q & A
Q. What challenges arise in regioselective functionalization of fluorinated pyrazoles?
- Methodological Answer :
- Steric Hindrance : Bulky substituents at the 3- and 5-positions limit access to the 4-position. Directed ortho-metalation (DoM) with TMPMgCl·LiCl enables selective C–H activation .
- Electrophilic Aromatic Substitution : Fluorine deactivates the ring, requiring Lewis acid catalysts (e.g., AlCl₃) for nitration or sulfonation .
- Cross-Coupling : Buchwald-Hartwig amination requires tailored ligands (XPhos) for C–N bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
